molecular formula C15H11Cl2N3S B11117430 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B11117430
M. Wt: 336.2 g/mol
InChI Key: WHHUKWZWXTXNJI-UHFFFAOYSA-N
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Description

N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 2,3-dichlorobenzyl group at the 5-position and a pyridin-2-amine moiety at the 2-position. The 2,3-dichlorobenzyl substituent likely enhances lipophilicity and membrane permeability, while the pyridin-2-amine group may facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula

C15H11Cl2N3S

Molecular Weight

336.2 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11Cl2N3S/c16-12-5-3-4-10(14(12)17)8-11-9-19-15(21-11)20-13-6-1-2-7-18-13/h1-7,9H,8H2,(H,18,19,20)

InChI Key

WHHUKWZWXTXNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves the Hantzsch thiazole synthesis, leveraging α-haloketones and thioureas:

Step 1: Synthesis of 5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-amine

  • Reactants :

    • 2,3-Dichlorobenzyl bromide (1.2 eq)

    • 2-Amino-1,3-thiazole (1.0 eq)

  • Conditions :

    • Solvent: Ethanol (EtOH)

    • Base: Triethylamine (TEA, 2.0 eq)

    • Temperature: 80°C, 6–8 hours.

  • Yield : 68–72%.

Mechanism :

  • Nucleophilic substitution at the α-carbon of the thiazole.

  • SN2 displacement of bromide by the thiazole’s amine group.

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 7.45–7.32 (m, 3H, Ar-H), 6.85 (s, 1H, thiazole-H), 5.21 (s, 2H, NH₂).

  • HPLC Purity : ≥95%.

Palladium-Catalyzed Coupling for Pyridin-2-amine Installation

After thiazole functionalization, the pyridin-2-amine group is introduced via Buchwald-Hartwig amination:

Step 2: Coupling with Pyridin-2-amine

  • Reactants :

    • 5-(2,3-Dichlorobenzyl)-2-iodo-1,3-thiazole (1.0 eq)

    • Pyridin-2-amine (1.5 eq)

  • Catalyst System :

    • Pd₂(dba)₃ (5 mol%)

    • Xantphos (10 mol%)

    • Cs₂CO₃ (2.0 eq)

  • Conditions :

    • Solvent: 1,4-Dioxane

    • Temperature: 100°C, 12 hours.

  • Yield : 55–60%.

Optimization Notes :

  • Higher yields achieved with microwave irradiation (150°C, 30 min).

  • Side products : Over-amination at thiazole C4 minimized by steric hindrance from the dichlorobenzyl group.

One-Pot Multi-Component Synthesis

A streamlined approach combines cyclization and coupling in a single pot:

Reactants :

  • 2,3-Dichlorobenzyl chloride (1.0 eq)

  • 2-Aminopyridine (1.2 eq)

  • Thiourea (1.0 eq)

  • α-Bromoacetophenone (1.0 eq)

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: K₂CO₃ (3.0 eq)

  • Temperature: 120°C, 24 hours.

  • Yield : 50–55%.

Advantages :

  • Reduced purification steps.

  • Scalable to >10 g batches.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation68–7295High regioselectivityMulti-step purification required
Pd-Catalyzed Coupling55–6090Modular for diverse aminesCostly catalysts
One-Pot Synthesis50–5585Time-efficientLower yield due to side reactions

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling rates but may degrade thiazole rings at >130°C.

  • Ethereal solvents (THF, dioxane) preferred for Pd-catalyzed reactions to stabilize intermediates.

Catalytic Systems

  • Pd(OAc)₂/Xantphos : Reduces catalyst loading to 3 mol% while maintaining 58% yield.

  • Copper(I) iodide : Alternative for Ullman-type couplings but requires higher temperatures (150°C).

Microwave Assistance

  • Buchwald-Hartwig amination : 30% reduction in reaction time with 10°C higher yields.

  • Cyclocondensation : 20-minute cycles at 150°C achieve 70% yield.

Analytical and Characterization Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.48–7.36 (m, 3H, Ar-H), 7.02 (s, 1H, thiazole-H), 4.92 (s, 2H, CH₂).

  • LC-MS : m/z 337.1 [M+H]⁺ (calc. 336.24).

Crystallography

  • Single-crystal XRD : Confirms planar thiazole-pyridine dihedral angle (18.2°), favoring π-π stacking.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor setup :

    • Residence time: 8 min

    • Throughput: 12 g/h

    • Purity: 93%.

Green Chemistry Metrics

  • E-factor : 23 (traditional) vs. 8 (flow synthesis).

  • Solvent Recovery : 85% ethanol recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives (e.g., 1c, 1f, 1g)

Key Structural Differences :

  • Core Heterocycle : The target compound contains a thiazole ring, whereas oxadiazole derivatives (e.g., 1c, 1f, 1g) feature a 1,3,4-oxadiazole scaffold .
  • Substituents : The dichlorobenzyl group in the target contrasts with the 4-chlorophenyl, 4-methoxyphenyl, and 3,4-dimethoxyphenyl groups in oxadiazole analogs .
Pexidartinib Hydrochloride (Turalio®)

Key Structural Differences :

  • Core Structure : Pexidartinib contains a pyrrolo[2,3-b]pyridine fused ring system, whereas the target compound has a simpler thiazole-pyridine linkage .
  • Substituents : Pexidartinib includes a trifluoromethylpyridine group, contributing to its kinase inhibition profile, while the target compound’s dichlorobenzyl group may prioritize different target interactions .

Therapeutic Relevance :

  • Pexidartinib, an FDA-approved CSF1R inhibitor, is used for tenosynovial giant cell tumor (TGCT). The dichlorobenzyl group in the target compound may lack the specificity for CSF1R but could be optimized for other kinase targets .
Pyrimidine-Thiazol Derivatives (e.g., 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine)

Key Structural Differences :

  • Core Heterocycle : The pyrimidine-thiazol hybrid differs from the thiazole-pyridine linkage in the target compound .
  • Substituents : A 3-nitrophenyl group in the pyrimidine derivative vs. the dichlorobenzyl group in the target compound .

Physicochemical Properties :

Research Findings and Mechanistic Insights

  • Substituent Effects : The dichlorobenzyl group in the target compound likely enhances hydrophobic interactions in kinase binding pockets, similar to the trifluoromethyl group in pexidartinib .
  • Heterocycle Impact : Thiazole and oxadiazole cores differ in electronic properties; thiazoles may offer better metabolic stability compared to oxadiazoles .
  • Therapeutic Potential: While pexidartinib targets CSF1R, structural tuning of the dichlorobenzyl group could redirect the target compound toward other kinases (e.g., JAK or FLT3) .

Biological Activity

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine is a compound characterized by its unique structural features, including a thiazole ring and a dichlorobenzyl substituent. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C15H11Cl2N3S
  • Molecular Weight : 336.24 g/mol
  • CAS Number : 302952-47-2

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole moiety is known to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival.

Key Biological Activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against Gram-positive bacteria.
    • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Staphylococcus aureus and Enterococcus species, with bactericidal mechanisms involving inhibition of protein synthesis and nucleic acid production .
  • Antifungal Activity :
    • Shows potential antifungal effects, particularly against Candida species.
    • The compound's structure enhances its interaction with fungal cell membranes, disrupting their integrity.
  • Anticancer Properties :
    • Demonstrated cytotoxic effects against various cancer cell lines.
    • Molecular docking studies suggest high binding affinity to target enzymes involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed:

  • MIC against MRSA : 15.625–62.5 μM
  • Biofilm Inhibition Concentration (MBIC) : 62.216–124.432 μg/mL compared to ciprofloxacin .

Study 2: Anticancer Activity

Research involving the compound's anticancer properties indicated:

  • Effective against several human cancer cell lines with IC50 values ranging from 10 to 30 μM.
  • Induction of apoptosis was confirmed through flow cytometry analyses, highlighting its potential as a lead compound for developing new chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compound Thiazole ring with dichlorobenzyl groupAntimicrobial, antifungal, anticancer
5-(4-chlorophenyl)-1,3-thiazole Contains a phenyl groupAntimicrobial properties
N-(4-chlorobenzyl)-pyridin-2-amine Lacks thiazolePotential anti-cancer activity
5-(trifluoromethyl)-1,3-thiazole Trifluoromethyl substitutionNoted for anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine?

  • Methodology : The synthesis typically involves sequential functionalization of the thiazole and pyridine rings. A common approach includes:

  • Step 1 : Condensation of 2-aminopyridine with a pre-functionalized thiazole intermediate (e.g., 5-(2,3-dichlorobenzyl)-1,3-thiazol-2-amine) under reflux in a polar aprotic solvent (e.g., DMF or pyridine).
  • Step 2 : Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane (1:3 ratio).
  • Critical Parameters : Reaction temperature (80–100°C), stoichiometric control of dichlorobenzyl halide, and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns on the thiazole and pyridine rings. For example, the pyridin-2-amine proton typically appears as a singlet at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 350.02).
  • X-ray Crystallography : To resolve ambiguities in regiochemistry and confirm intermolecular interactions (e.g., hydrogen bonding involving the pyridin-2-amine group) .

Advanced Research Questions

Q. How does the thiazole ring’s electronic structure influence the compound’s interaction with biological targets?

  • Mechanistic Insight : The thiazole ring acts as a bioisostere for peptide bonds, enabling competitive inhibition of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). Computational docking studies (e.g., AutoDock Vina) reveal that the 2,3-dichlorobenzyl group enhances hydrophobic interactions with conserved residues in the target’s active site. Synergistic effects between the thiazole’s sulfur atom and pyridine’s nitrogen improve binding affinity .

Q. What experimental approaches can resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives from redox interference.
  • Metabolic Profiling : LC-MS/MS to assess stability in cell culture media (e.g., degradation by cytochrome P450 isoforms).
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing dichlorobenzyl with trifluoromethyl groups) to isolate pharmacophoric contributions .

Q. How can tautomerism in the pyridin-2-amine moiety impact structural dynamics and target binding?

  • Analysis : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) show that tautomeric equilibria between pyridin-2-amine and pyridinimine forms alter hydrogen-bonding capacity. Molecular dynamics simulations (e.g., GROMACS) reveal that the amine tautomer stabilizes interactions with aspartate residues in kinase targets, while the imine form may enhance membrane permeability .

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